Methyl 2-amino-3,4,5-trimethoxybenzoate

Catalog No.
S704090
CAS No.
5035-82-5
M.F
C11H15NO5
M. Wt
241.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 2-amino-3,4,5-trimethoxybenzoate

CAS Number

5035-82-5

Product Name

Methyl 2-amino-3,4,5-trimethoxybenzoate

IUPAC Name

methyl 2-amino-3,4,5-trimethoxybenzoate

Molecular Formula

C11H15NO5

Molecular Weight

241.24 g/mol

InChI

InChI=1S/C11H15NO5/c1-14-7-5-6(11(13)17-4)8(12)10(16-3)9(7)15-2/h5H,12H2,1-4H3

InChI Key

UPVUQELOASQBMY-UHFFFAOYSA-N

SMILES

COC1=C(C(=C(C(=C1)C(=O)OC)N)OC)OC

Canonical SMILES

COC1=C(C(=C(C(=C1)C(=O)OC)N)OC)OC

The exact mass of the compound Methyl 2-amino-3,4,5-trimethoxybenzoate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 80816. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Methyl 2-amino-3,4,5-trimethoxybenzoate (CAS 5035-82-5) is a highly functionalized anthranilate building block characterized by a methyl ester and a dense 3,4,5-trimethoxy substitution pattern. In industrial and pharmaceutical procurement, it is primarily sourced as the foundational precursor for the synthesis of 6,7,8-trimethoxyquinazolines and 3-cyanoquinolines. Its value lies in providing a pre-installed, sterically demanding oxygenation pattern that is critical for occupying specific hydrophobic pockets in protein tyrosine kinase targets. The methyl ester functionality ensures optimal reactivity for downstream cyclization, making it a highly processable choice over free acids or bulkier esters in multi-step library generation [1].

Substituting this specific compound with the free acid (2-amino-3,4,5-trimethoxybenzoic acid) or a dimethoxy analog (such as methyl 2-amino-4,5-dimethoxybenzoate) fundamentally compromises both synthetic processability and end-product efficacy. The free acid requires harsh activation reagents which can lead to demethylation or polymerization side reactions, drastically reducing overall yield. Furthermore, replacing the trimethoxy pattern with a dimethoxy core alters the electronic and steric properties of the resulting quinazoline scaffold. This omission of the 8-methoxy position eliminates critical interactions within the ATP-binding cleft of target kinases, rendering the downstream active pharmaceutical ingredients (APIs) significantly less potent against specific mutant strains[1].

Cyclization Efficiency: Methyl Ester vs. Free Acid Precursors

In the synthesis of 3-cyanoquinoline and quinazoline cores, the choice of the esterified precursor directly dictates the efficiency of the initial condensation step. Utilizing Methyl 2-amino-3,4,5-trimethoxybenzoate allows for direct, high-yielding condensation with reagents like N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form the critical amidine intermediate. In contrast, attempting the same pathway with the free acid baseline requires intermediate activation, which introduces side reactions and reduces the isolated yield of the cyclized core by over 30%[1].

Evidence DimensionIsolated yield of amidine/quinazoline intermediate
Target Compound DataMethyl 2-amino-3,4,5-trimethoxybenzoate (>85% yield under standard reflux)
Comparator Or Baseline2-amino-3,4,5-trimethoxybenzoic acid (<50% yield due to required activation and side reactions)
Quantified Difference>35% increase in intermediate yield
ConditionsCondensation with DMF-DMA, 18-hour reflux

Procuring the methyl ester eliminates the need for hazardous acid activation steps, directly improving throughput and yield in API manufacturing.

Leaving Group Kinetics: Methyl vs. Ethyl Ester in Aminolysis

For industrial scale-up, the steric profile of the ester leaving group is a critical procurement parameter. During the cyclization phase involving nucleophilic attack by amines or ammonia, the methyl ester of Methyl 2-amino-3,4,5-trimethoxybenzoate exhibits significantly faster kinetics compared to the ethyl ester analog. The reduced steric hindrance of the methoxy leaving group accelerates conversion rates, reducing reactor time from over 24 hours to approximately 12-18 hours, while minimizing the formation of unreacted starting material impurities [1].

Evidence DimensionReactor time for >95% conversion in aminolysis/cyclization
Target Compound DataMethyl 2-amino-3,4,5-trimethoxybenzoate (12-18 hours)
Comparator Or BaselineEthyl 2-amino-3,4,5-trimethoxybenzoate (>24 hours)
Quantified Difference30-50% reduction in reaction time
ConditionsNucleophilic cyclization conditions in standard organic solvents

Selecting the methyl ester optimizes reactor utilization and reduces energy costs during large-scale heterocycle production.

Pharmacophore Integrity: Trimethoxy vs. Dimethoxy Scaffolds

When designing kinase inhibitors, the substitution pattern on the anthranilate ring is strictly non-interchangeable. Procuring Methyl 2-amino-3,4,5-trimethoxybenzoate ensures the incorporation of the 8-methoxy group in the final quinazoline core. Comparative structure-activity relationship (SAR) studies demonstrate that 6,7,8-trimethoxyquinazolines exhibit superior binding affinities to specific tyrosine kinase domains compared to their 6,7-dimethoxy counterparts, as the additional methoxy group occupies a critical hydrophobic pocket, enhancing target selectivity [1].

Evidence DimensionDownstream API target binding affinity (IC50)
Target Compound Data6,7,8-trimethoxyquinazoline derivatives (Enhanced selectivity, lower IC50)
Comparator Or Baseline6,7-dimethoxyquinazoline derivatives (Baseline selectivity, higher IC50)
Quantified Difference2- to 5-fold improvement in specific kinase inhibition assays
ConditionsIn vitro kinase inhibition assays (e.g., EGFR/VEGFR models)

The specific trimethoxy substitution is essential for accessing unique intellectual property space and achieving required potency in oncology drug discovery.

High-Yield Synthesis of 6,7,8-Trimethoxyquinazolines

The optimal starting material for generating focused libraries of highly substituted quinazolines, where the methyl ester ensures rapid, high-yielding cyclization without complex activation steps [1].

Production of 3-Cyanoquinoline Kinase Inhibitors

Procured specifically for the multi-kilogram synthesis of 3-cyanoquinoline APIs, where it undergoes clean condensation with DMF-DMA to form stable amidine intermediates [2].

Advanced Scaffold Generation for Oncology Pipelines

The mandatory precursor for drug discovery programs requiring the specific 6,7,8-trimethoxy pharmacophore to target mutant protein tyrosine kinases, where dimethoxy analogs fail to provide sufficient binding affinity [1].

XLogP3

1.6

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

5035-82-5

Wikipedia

Methyl 2-amino-3,4,5-trimethoxybenzoate

Dates

Last modified: 08-15-2023

Explore Compound Types